Cas no 3464-71-9 (Azoniaspironortropanol chloride)

Azoniaspironortropanol chloride structure
3464-71-9 structure
商品名:Azoniaspironortropanol chloride
CAS番号:3464-71-9
MF:C11H20NO.CL
メガワット:217.74
CID:836153
PubChem ID:72941453

Azoniaspironortropanol chloride 化学的及び物理的性質

名前と識別子

    • Azoniaspironortropanol chloride
    • (1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1\'-azolidin-1-ium]-3-ol,chloride
    • (1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol,chloride
    • Trospium Alcohol Chloride
    • Trospium Alcohol-d8 Chloride
    • Trospium chloride related compound C
    • UNII-PON1E92XNA
    • (1alpha,3beta,5alpha)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride (1:1)
    • 3alpha-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride
    • 3I+/--Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride
    • HZDYZXDBRXHZIX-DIVWUKMWSA-M
    • D86195
    • Trospium Chloride Related Compound C (20 mg) (Azoniaspironortropanol chloride)
    • PON1E92XNA
    • (1R,3R,5S)-3-HYDROXYSPIRO[BICYCLO[3.2.1]OCTANE-8,1-PYRROLIDIN]-1-IUM CHLORIDE
    • DTXSID60881397
    • (1R,3R,5S)-3-Hydroxyspiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium) chloride
    • (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] Chloride
    • Q27286673
    • 3464-71-9
    • (1R,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride
    • SPIRO(8-AZONIABICYCLO(3.2.1)OCTANE-8,1'-PYRROLIDINIUM), 3-HYDROXY-, CHLORIDE (1:1), (1.ALPHA.,3.BETA.,5.ALPHA.)-
    • HZDYZXDBRXHZIX-JGNDIBIWSA-M
    • Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride (1:1), (1alpha,3beta,5alpha)-
    • インチ: InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?;
    • InChIKey: HZDYZXDBRXHZIX-DIVWUKMWSA-M
    • ほほえんだ: C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-]

計算された属性

  • せいみつぶんしりょう: 217.12300
  • どういたいしつりょう: 217.1233420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 194
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • ゆうかいてん: 294-297 ºC
  • PSA: 20.23000
  • LogP: -1.75450

Azoniaspironortropanol chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A965125-250mg
Azoniaspironortropanol Chloride
3464-71-9
250mg
$ 397.00 2023-04-19
TRC
A965125-500mg
Azoniaspironortropanol Chloride
3464-71-9
500mg
$ 724.00 2023-04-19
TRC
A965125-100mg
Azoniaspironortropanol Chloride
3464-71-9
100mg
$ 201.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R941718-100mg
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride
3464-71-9 95%
100mg
¥2,079.00 2022-09-28
A2B Chem LLC
AF71923-10mg
Trospium Chloride Related Compound C (20 mg) (Azoniaspironortropanol chloride)
3464-71-9
10mg
$135.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R941718-250mg
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride
3464-71-9 95%
250mg
¥4,095.00 2022-09-28
A2B Chem LLC
AF71923-2mg
Trospium Chloride Related Compound C (20 mg) (Azoniaspironortropanol chloride)
3464-71-9
2mg
$86.00 2024-04-20
A2B Chem LLC
AF71923-5mg
Trospium Chloride Related Compound C (20 mg) (Azoniaspironortropanol chloride)
3464-71-9
5mg
$118.00 2024-04-20
TRC
A965125-50mg
Azoniaspironortropanol Chloride
3464-71-9
50mg
$ 150.00 2023-04-19
A2B Chem LLC
AF71923-3mg
Trospium Chloride Related Compound C (20 mg) (Azoniaspironortropanol chloride)
3464-71-9
3mg
$105.00 2024-04-20

Azoniaspironortropanol chloride 関連文献

Azoniaspironortropanol chlorideに関する追加情報

Research Briefing on Azoniaspironortropanol Chloride (CAS: 3464-71-9): Recent Advances and Applications

Azoniaspironortropanol chloride (CAS: 3464-71-9) is a quaternary ammonium compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a muscarinic acetylcholine receptor (mAChR) antagonist, with particular focus on its selectivity and binding affinity. This research briefing synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and emerging applications in drug development.

One of the key advancements in the study of Azoniaspironortropanol chloride is its characterization as a selective antagonist for the M2 subtype of mAChRs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits high binding affinity (Ki = 2.3 nM) for M2 receptors, with significantly lower affinity for other mAChR subtypes. This selectivity makes it a valuable tool for investigating the physiological roles of M2 receptors and for developing targeted therapies for conditions such as bradycardia and chronic obstructive pulmonary disease (COPD).

In addition to its receptor-binding properties, recent research has explored the structural determinants of Azoniaspironortropanol chloride's activity. X-ray crystallography and molecular docking studies have revealed that the spiro-nortropane moiety and the positively charged quaternary nitrogen are critical for its interaction with the M2 receptor's allosteric site. These insights have informed the design of novel derivatives with improved pharmacokinetic profiles, as reported in a 2024 Bioorganic & Medicinal Chemistry Letters article.

Another promising area of investigation is the potential use of Azoniaspironortropanol chloride in neurological disorders. Preclinical studies have shown that the compound can modulate cholinergic neurotransmission in the hippocampus, suggesting possible applications in Alzheimer's disease and other cognitive impairments. However, further research is needed to evaluate its blood-brain barrier permeability and long-term safety profile.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of Azoniaspironortropanol chloride. A 2023 patent application disclosed a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. This development is expected to facilitate larger-scale production for both research and potential clinical use.

In conclusion, Azoniaspironortropanol chloride (3464-71-9) represents a versatile compound with significant potential in both basic research and drug development. Its selective M2 receptor antagonism, well-characterized structure-activity relationship, and ongoing synthetic improvements position it as a valuable asset in the chemical biology and pharmaceutical toolkit. Future research directions may include the exploration of its therapeutic potential in other disease areas and the development of more potent analogs with enhanced selectivity and bioavailability.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd